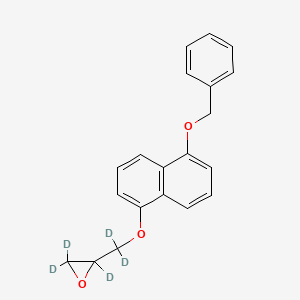

5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3

Description

Properties

Molecular Formula |

C20H18O3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2,2,3-trideuterio-3-[dideuterio-(5-phenylmethoxynaphthalen-1-yl)oxymethyl]oxirane |

InChI |

InChI=1S/C20H18O3/c1-2-6-15(7-3-1)12-22-19-10-4-9-18-17(19)8-5-11-20(18)23-14-16-13-21-16/h1-11,16H,12-14H2/i13D2,14D2,16D |

InChI Key |

ZIDRYHGFQZLOEX-CZRXMBMZSA-N |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=CC3=C2C=CC=C3OCC4=CC=CC=C4)[2H] |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CC=C3OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 involves several steps. The process typically starts with the preparation of the benzyloxy and naphthalen-1-yloxy intermediates. These intermediates are then subjected to a series of reactions, including alkylation and deuterium exchange, to introduce the deuterium-labeled ethylene oxide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Scientific Research Applications

5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.

Industry: It is used in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The deuterium labeling allows for detailed studies of its metabolic fate and the identification of its molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The compound’s benzyloxy and naphthoxy groups are analogous to derivatives documented in historical crystallographic and synthetic studies. Key comparisons include:

Trends :

- Aromatic Substituents: Bulky naphthoxy groups (as in 2:5-di-α-naphthoxy-) reduce packing efficiency compared to smaller chlorophenoxy derivatives, which exhibit higher melting points due to stronger dipole interactions .

- Deuterium Effects : While direct data for the target compound is absent, deuterated analogs generally show marginally increased melting points (1–3°C shifts) due to isotopic mass differences, as observed in related hydrogen-bonded systems .

Reactivity and Functional Group Interactions

- Epoxide Reactivity: The ethylene oxide-d3 ring is more susceptible to nucleophilic attack than non-oxidized analogs (e.g., 1-(Benzyloxy)naphthalene). This reactivity is critical in ring-opening polymerizations or drug conjugation, where isotopic labeling (via deuterium) can track reaction pathways .

- Hydrogen Bonding : The naphthoxy group’s oxygen can act as a hydrogen-bond acceptor. Graph set analysis (as per Etter’s methodology) suggests that deuterated variants may form stronger or more directional hydrogen bonds due to isotopic effects on bond lengths and vibrational modes .

Q & A

Q. What are the standard synthetic protocols for introducing benzyloxy and naphthalenyloxy groups into propan-2-yl-d2 derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyloxy groups can be introduced via Williamson ether synthesis using benzyl bromide and a deprotonated naphthol intermediate in DMF with K₂CO₃ as a base . Deuterated propan-2-yl-d2 intermediates may require anhydrous conditions and deuterated solvents to retain isotopic purity. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and drying over Na₂SO₄. Purification via column chromatography is recommended to isolate the target compound .

Q. How are isotopic labeling (d2, d3) positions verified in this compound?

Methodological Answer: Deuterium incorporation at specific positions (e.g., propan-2-yl-d2 and ethylene oxide-d3) is confirmed using ²H NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For ethylene oxide-d3, isotopic shifts in NMR (e.g., splitting patterns) and exact mass analysis (e.g., +3 Da for three deuterium atoms) are critical. Cross-validation with synthetic intermediates (e.g., non-deuterated analogs) ensures labeling accuracy .

Intermediate Research Questions

Q. What experimental parameters influence the regioselectivity of naphthalenyloxy group attachment?

Methodological Answer: Regioselectivity is controlled by:

- Substrate electronics : Electron-rich naphthol derivatives (e.g., 1-naphthol vs. 2-naphthol) favor coupling at specific positions due to resonance stabilization of intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize oxyanion intermediates, enhancing nucleophilic attack at the desired carbon .

- Catalytic systems : Transition metal catalysts (e.g., Pd or Cu) may improve selectivity in cross-coupling reactions, though their use must avoid isotopic contamination .

Q. How can reaction yields be optimized for ethylene oxide-d3 ring formation?

Methodological Answer: Key factors include:

- Temperature control : Slow addition of epoxidizing agents (e.g., peracids) at 0–5°C minimizes side reactions like over-oxidation .

- Deuterium retention : Use of deuterated solvents (e.g., D₂O or CD₃OD) prevents proton exchange during ring closure .

- Purification : Fractional distillation or preparative HPLC ensures high purity of the ethylene oxide-d3 product .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the compound’s reactivity in ring-opening reactions?

Methodological Answer: Deuterium substitution alters reaction kinetics due to primary and secondary KIEs :

- Primary KIE : Reduced C-D bond cleavage rates in propan-2-yl-d2 slow nucleophilic attacks, requiring higher activation energy.

- Secondary KIE : Steric and electronic effects from ethylene oxide-d3 impact transition-state stabilization.

Experimental validation involves kinetic studies comparing deuterated vs. non-deuterated analogs under identical conditions (e.g., acid-catalyzed hydrolysis) .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Discrepancies arise from solvent effects, isotopic impurities, or conformational flexibility. To address:

- Standardized conditions : Acquire NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) with internal standards (e.g., TMS).

- Dynamic NMR (DNMR) : Analyze temperature-dependent shifts to identify rotamers or tautomers .

- Computational validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature?

Methodological Answer:

- Molecular dynamics (MD) simulations : Assess conformational stability of the benzyloxy-naphthalenyloxy backbone.

- pKa prediction tools : Software like MarvinSketch estimates protonation states of hydroxyl groups, guiding pH-dependent degradation studies.

- Thermogravimetric analysis (TGA) : Experimental validation of thermal stability complements computational predictions .

Methodological Resources

- Synthetic Protocols : Williamson ether synthesis , deuterium labeling .

- Analytical Techniques : ²H NMR, HRMS, DNMR .

- Computational Tools : Gaussian, ORCA, MarvinSketch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.